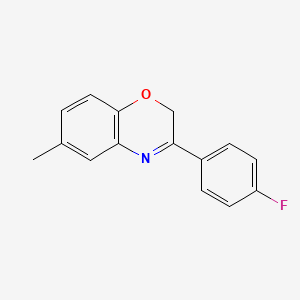

3-(4-氟苯基)-6-甲基-2H-1,4-苯并恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a fused benzene and oxazine ring. This class of compounds has been studied for various biological activities and applications in material science. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed for their properties and potential applications.

Synthesis Analysis

The synthesis of benzoxazine derivatives typically involves multi-step procedures starting from corresponding benzazoles or other aromatic precursors. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure from pentafluorophenyl benzazoles . Similarly, a series of 4H-3,1-benzoxazin-4-ones with various substituents at the 2- and 6-positions have been prepared, indicating the versatility of the synthetic routes for this class of compounds . These methods could potentially be adapted for the synthesis of "3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the orientation of substituents around the benzoxazine core. For example, in 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, the plane of the carbamate group forms a specific angle with the benzene ring, which can influence the compound's properties . The molecular structure can be further analyzed using techniques such as FT-IR, Raman spectroscopy, and DFT calculations, as demonstrated for 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives . These analyses can provide insights into the stability, reactivity, and vibrational properties of the compounds.

Chemical Reactions Analysis

The reactivity of benzoxazine derivatives can be influenced by the nature of the substituents attached to the core structure. For example, the presence of activating (methyl) or deactivating (nitro, chloro) groups can significantly affect the compound's reactivity . The chemical reactions of "3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine" would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, which could be explored through experimental studies and theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives, such as solubility, melting point, and biological activity, are determined by their molecular structure. For instance, substituted 1,4-benzoxazines with an amino side chain have been found to modulate intracellular calcium activity, with the potency depending on the nature of the substituents . The specific physical and chemical properties of "3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine" would need to be empirically determined, but its structure suggests potential biological activity that could be of interest for further research.

科学研究应用

细胞内钙活性调节

对取代的 1,4-苯并恶嗪的研究(如带有 4-氟苯基基团的那些)表明对细胞内钙有中等活性。这些化合物,特别是那些具有高香豆胺基部分的化合物,在调节细胞内钙水平方面表现出优异的效力,表明在钙信号传导中断的疾病中具有医学应用潜力 (Bourlot 等人,1998 年)。

合成方法

已经开发出针对类似阿瑞匹坦的化合物的有效合成方法,其中涉及与 3-(4-氟苯基)-6-甲基-2H-1,4-苯并恶嗪相关的衍生物结构,以提高这些化合物的可及性,以便进一步研究和开发 (Brands 等人,2003 年)。

抗菌活性

携带 3-环丙基氨基甲基-4-取代-1-吡咯烷基团的新型吡啶并[1,2,3-de][1,4]苯并恶嗪-6-羧酸衍生物已显示出对喹诺酮耐药革兰氏阳性临床分离株具有有效的体外抗菌活性。这突出了 3-(4-氟苯基)-6-甲基-2H-1,4-苯并恶嗪衍生物在解决抗生素耐药性方面的潜力 (Asahina 等人,2008 年)。

盐皮质激素受体拮抗作用

与感兴趣的核心结构相关的苯并恶嗪-3-酮衍生物已被鉴定为新型、有效且选择性的非甾体盐皮质激素受体拮抗剂。这一发现为治疗心血管疾病(如高血压和充血性心力衰竭)开辟了途径 (Hasui 等人,2011 年)。

传感荧光探针

苯并恶嗪的衍生物,包括那些具有氟苯基基团的衍生物,已应用于开发用于传感 pH 值和金属阳离子的荧光探针。这一应用对于生化研究和医学诊断具有重要意义 (Tanaka 等人,2001 年)。

抗肿瘤特性

与目标化合物具有结构相似性的氟化 2-(4-氨基苯基)苯并噻唑已显示出对某些癌细胞系有效的体外细胞毒活性。这突出了氟化苯并恶嗪衍生物在癌症治疗中的潜在治疗应用 (Hutchinson 等人,2001 年)。

作用机制

Target of Action

Compounds like “3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine” often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific structure of the compound and its functional groups .

Mode of Action

Once the compound binds to its target, it can modulate the target’s activity. This could involve inhibiting the target’s function, enhancing it, or altering it in some other way .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of certain metabolites .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties will determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence how well it is absorbed, how widely it is distributed in the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The ultimate effect of the compound will depend on the roles of the targets and pathways it affects. This could range from killing cancer cells to reducing inflammation, depending on the specific mechanisms involved .

Action Environment

The compound’s efficacy and stability can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect the compound’s stability and how effectively it can bind to its targets .

未来方向

属性

IUPAC Name |

3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXBNOADBOUOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)

![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)

![N-(2-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2521010.png)